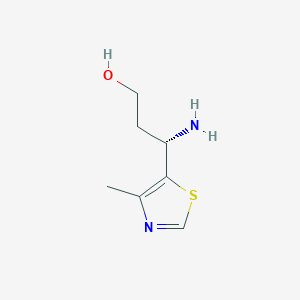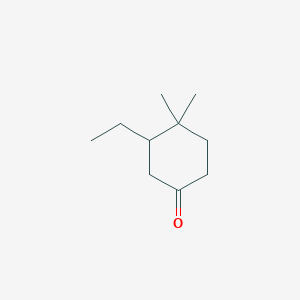
3-Ethyl-4,4-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H18O It is a cyclohexanone derivative characterized by the presence of an ethyl group at the third position and two methyl groups at the fourth position on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural features and reactivity.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain oxidoreductases or hydrolases, leading to changes in metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the ethyl group at the third position, resulting in different reactivity and applications.
2-Cyclohexen-1-one, 4,4-dimethyl-: Contains a double bond in the cyclohexane ring, leading to distinct chemical properties and reactivity.
Cyclohexanone: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
3-Ethyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts specific steric and electronic effects. These structural features influence its reactivity and make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-ethyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-8-7-9(11)5-6-10(8,2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DFZQMBACAQLKLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=O)CCC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


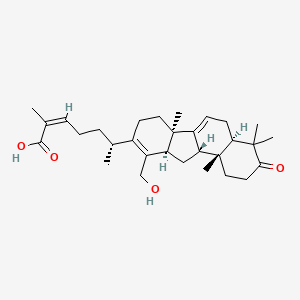
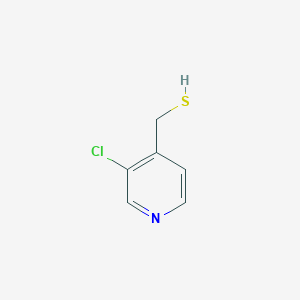
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
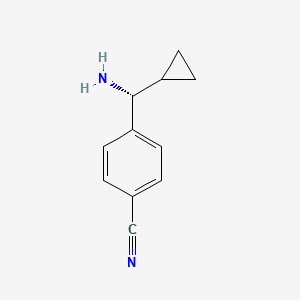
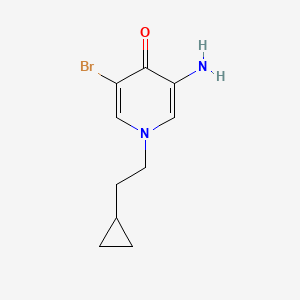
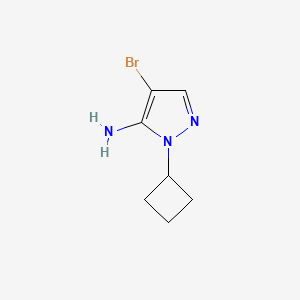
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
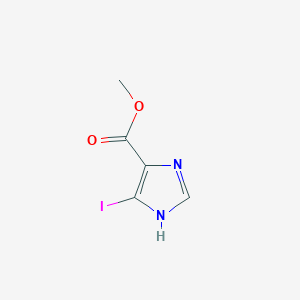
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
